3-(2-CYANOETHYL)PHENYLBORONIC ACID
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Overview
Description
3-(2-CYANOETHYL)PHENYLBORONIC ACID is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CYANOETHYL)PHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 3-(2-Cyanoethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-CYANOETHYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-CYANOETHYL)PHENYLBORONIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2-CYANOETHYL)PHENYLBORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release or detection of target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.
(3-(2-Cyanovinyl)phenyl)boronic acid: Contains a vinyl group instead of an ethyl group, leading to different reactivity and applications.
(3-(2-Cyanoethylaminocarbonyl)phenyl)boronic acid: Contains an additional aminocarbonyl group, which can enhance its binding affinity in biological applications.
Uniqueness
3-(2-CYANOETHYL)PHENYLBORONIC ACID stands out due to its unique combination of a cyanoethyl group and a boronic acid moiety. This combination allows for a broader range of chemical reactions and applications compared to its analogs. The presence of the cyanoethyl group enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[3-(2-cyanoethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPLWOUIDZWRHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681605 |
Source
|
Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-58-9 |
Source
|
Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Cyanoethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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